FTO Demethylase Inhibition Evidence
The target compound (CHEMBL5173876) has been screened and deposited in the ChEMBL/BindingDB database as an inhibitor of recombinant human full-length FTO (fat mass and obesity-associated protein), yielding an IC₅₀ of 810 nM in a biochemical assay using 3-methylthymidine as substrate with 1-hour incubation [1]. FTO is an N⁶-methyladenosine (m⁶A) RNA demethylase implicated in obesity, acute myeloid leukemia, and glioblastoma [2]. For context, the well-characterized FTO inhibitor IOX1 (5-carboxy-8-hydroxyquinoline) shows IC₅₀ values in the low-micromolar range in comparable biochemical assays, while optimized chemotypes such as CS-1 achieve IC₅₀ values around 100 nM in cellular viability assays [2]. No FTO inhibition data are available in public databases for the closest structural analogs — Methyl 5-((6-fluoro-2-methyl-4-oxoquinolin-1(4H)-yl)methyl)furan-2-carboxylate (CAS 1215613-79-8), Methyl 5-((8-fluoro-4-oxoquinolin-1(4H)-yl)methyl)furan-2-carboxylate (CAS 1216839-58-5), or Methyl 5-((2,6,8-trimethyl-4-oxoquinolin-1(4H)-yl)methyl)furan-2-carboxylate (CAS 1216471-25-8) — rendering this target engagement profile unique to the C8-fluoro, C2-methyl substituted chemotype among its immediate analog space.
| Evidence Dimension | In vitro biochemical FTO enzyme inhibition (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 810 nM (FTO, 3-methylthymidine substrate, 1 h incubation) |
| Comparator Or Baseline | IOX1 (5-carboxy-8-hydroxyquinoline): low-μM range IC₅₀ vs FTO; CS-1: ~100 nM IC₅₀ in AML cell viability assays; close structural analogs (CAS 1215613-79-8, 1216839-58-5, 1216471-25-8): no FTO data available |
| Quantified Difference | 810 nM places target compound in a moderate-potency range vs FTO; unique among its immediate structural analog set due to absence of comparator data |
| Conditions | Biochemical assay: recombinant human full-length FTO expressed in E. coli BL21 (DE3) Rosetta T1R cells, 3-methylthymidine substrate, 1 h incubation (ChEMBL-curated BindingDB entry) |
Why This Matters
For research programs targeting epitranscriptomic modulation via FTO inhibition, this compound provides a structurally verified starting point with publicly recorded biochemical activity, whereas its closest commercially available analogs lack any documented FTO engagement data.
- [1] BindingDB Entry BDBM50596053 (ChEMBL CHEMBL5173876). Affinity Data: IC₅₀ = 810 nM. Inhibition of human full-length FTO expressed in E. coli BL21 (DE3) Rosetta T1R cells, 3-methylthymidine substrate, 1 h incubation. Deposited 2024-04-19. View Source
- [2] Huff, S., Tiwari, S. K., Gonzalez, G. M., Wang, Y., & Rana, T. M. (2022). m⁶A-RNA Demethylase FTO Inhibitors Impair Self-Renewal in Glioblastoma Stem Cells. ACS Chemical Biology, 17(1), 109–120. Contextual FTO inhibitor benchmarking including CS-1 and IOX1. View Source
